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Abstract
BGB-16673 (also known as catadegbrutinib) is a novel, orally bioavailable Bruton's tyrosine

kinase (BTK) targeting chimeric degradation activation compound (CDAC).[1][2] As a

heterobifunctional small molecule, it represents a significant advancement in the landscape of

B-cell malignancy therapeutics, particularly for patient populations that have developed

resistance to conventional BTK inhibitors.[3] This document provides a comprehensive

technical guide on the discovery, mechanism of action, and preclinical development of BGB-

16673, including available data from key experiments and a discussion of its synthesis based

on its chemical structure.

Discovery and Rationale
The development of BGB-16673 was driven by the clinical need to overcome acquired

resistance to covalent and non-covalent BTK inhibitors in various B-cell malignancies.[4]

Resistance often arises from mutations in the BTK gene, which impair drug binding.[5] BGB-

16673 was designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of

the BTK protein, thereby eliminating its signaling function regardless of the presence of

resistance mutations.[3]

BGB-16673 is a bivalent molecule composed of a ligand that binds to BTK and another ligand

that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[6][7]
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This design facilitates the formation of a ternary complex between BTK and the E3 ligase,

leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[8][9] This

mechanism of action allows BGB-16673 to be effective against both wild-type and various

mutant forms of BTK.[3]

Chemical Synthesis
While the specific, step-by-step synthesis protocol for BGB-16673 is proprietary to BeiGene

and not publicly available in detail, an understanding of its synthesis can be derived from its

chemical structure.

Chemical Structure of BGB-16673:

IUPAC Name: 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,6-dioxopiperidin-3-

yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-

methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide

CAS Number: 2736508-94-2

Molecular Formula: C48H55N11O4

Molar Mass: 850.041 g·mol−1

The synthesis of a complex molecule like BGB-16673 would involve a multi-step process, likely

starting with the individual synthesis of its three key components: the BTK-binding moiety, the

E3 ligase-binding moiety (a derivative of thalidomide), and the linker. These components would

then be coupled together to form the final compound. The synthesis would require advanced

techniques in medicinal chemistry to ensure the correct stereochemistry and purity of the final

product.

Mechanism of Action
BGB-16673's mechanism of action is centered on the targeted degradation of BTK. This

process can be broken down into the following key steps:

Ternary Complex Formation: BGB-16673, with its two distinct binding domains, facilitates the

formation of a ternary complex, bringing BTK and the E3 ubiquitin ligase into close proximity.
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[10][11]

Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin

molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the

BTK protein.[8][9]

Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for

degradation by the 26S proteasome, a cellular machinery responsible for degrading

unwanted proteins.[8][12]

Inhibition of Downstream Signaling: The degradation of BTK leads to the inhibition of the B-

cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of

malignant B-cells.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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